

Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity

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Compound of Interest

Compound Name: ABTS diammonium salt

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Abstract

This document provides a comprehensive, step-by-step protocol for the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, a widely used method for measuring the total antioxidant capacity of various samples. The protocol details reagent preparation, generation of the ABTS radical cation (ABTS•+), reaction with antioxidant samples, and subsequent data analysis. Included are instructions for creating a standard curve using a Trolox standard and calculating Trolox Equivalent Antioxidant Capacity (TEAC). This guide is intended for researchers, scientists, and professionals in the field of drug development and related disciplines.

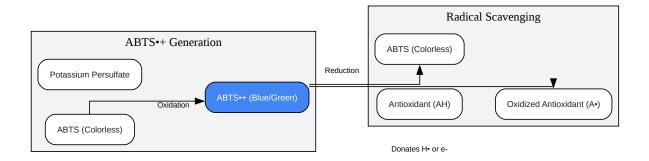
Introduction

Antioxidant capacity is a crucial parameter in assessing the potential of compounds to mitigate oxidative stress, a key factor in numerous diseases. The ABTS assay is a versatile and robust method for determining the antioxidant activity of both hydrophilic and lipophilic compounds.[1] [2] The assay is based on the ability of antioxidants to scavenge the pre-formed ABTS•+ radical cation, a blue/green chromophore.[3][4] The reduction of the ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm, which is proportional to the antioxidant concentration.[3][4][5]

Principle of the Assay



The ABTS assay involves the generation of the ABTS radical cation (ABTS•+) through the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈).[1][2] The stable blue/green ABTS•+ has a characteristic absorbance spectrum with maxima at 415, 645, 734, and 815 nm.[2][5] When an antioxidant is added to the solution, it donates a hydrogen atom or an electron to the ABTS•+, causing its decolorization. The degree of color change is measured spectrophotometrically at 734 nm and is inversely proportional to the antioxidant capacity of the sample.[6]



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Caption: Chemical principle of the ABTS assay.

Materials and Reagents

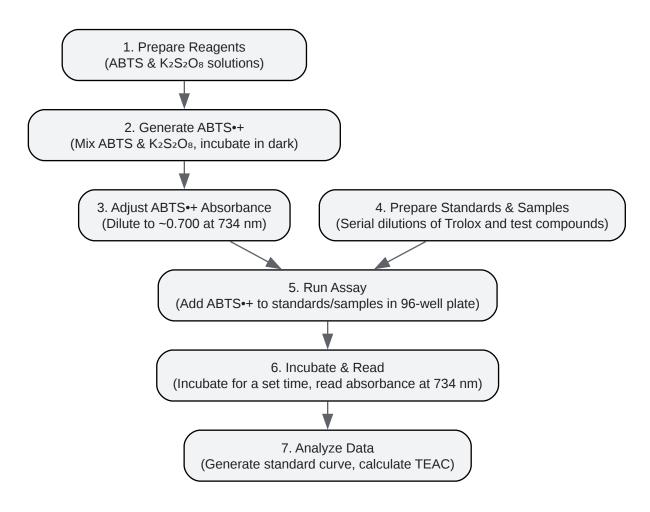
- 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
- Potassium persulfate (K₂S₂O₈)
- (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox)
- Ethanol or deionized water for sample dilution[3][4]
- Phosphate Buffered Saline (PBS) or appropriate buffer
- Spectrophotometer capable of reading at 734 nm



- 96-well microplates
- Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocol

The following diagram outlines the general workflow for the ABTS assay.



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Caption: Experimental workflow of the ABTS assay.

4.1. Reagent Preparation

- 7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[7][8]
- 2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[7]



 Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in a suitable solvent (e.g., ethanol). From this stock, prepare a series of dilutions to be used for the standard curve.

4.2. Generation of ABTS++ Radical Cation

- To generate the ABTS•+ radical cation, mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.
- Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]
 This will result in a dark blue/green solution.

4.3. Preparation of ABTS++ Working Solution

- Before use, dilute the ABTS++ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[3][4][8]
- This working solution should be prepared fresh for each assay.

4.4. Assay Procedure

- Prepare a series of Trolox standard solutions of known concentrations (e.g., 0, 100, 150, 250, 300, 400, 500, 600 μ M).[3][4]
- Prepare dilutions of the test samples. It is recommended to test several dilutions to ensure the results fall within the range of the standard curve.[3][4]
- Pipette a small volume (e.g., 5 μ L) of the standard or sample into the wells of a 96-well plate. [3][4]
- Add a larger volume (e.g., 200 μL) of the ABTS•+ working solution to each well.[3][4]
- Mix the contents of the wells for a specified time (e.g., 5 minutes) with continuous stirring or shaking.[3][4]
- Read the absorbance at 734 nm. The reading should be taken at a consistent time point for all samples.



Data Presentation and Analysis

5.1. Standard Curve

A standard curve is generated by plotting the percentage inhibition of absorbance at 734 nm against the concentration of the Trolox standards. The percentage inhibition is calculated using the following formula:

Inhibition (%) = $[(A_0 - A_1) / A_0] \times 100$

Where:

- A₀ is the absorbance of the control (ABTS•+ solution without antioxidant).
- A₁ is the absorbance of the sample or standard.

Table 1: Example Data for Trolox Standard Curve

Trolox Concentration (μΜ)	Absorbance at 734 nm	% Inhibition
0 (Control)	0.700	0.0
100	0.595	15.0
150	0.543	22.4
250	0.455	35.0
300	0.406	42.0
400	0.315	55.0
500	0.231	67.0
600	0.168	76.0

From the standard curve, a linear regression equation (y = mx + c) is obtained, where 'y' is the percentage inhibition and 'x' is the Trolox concentration. This equation is used to determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the test samples.

5.2. Calculation of TEAC



The antioxidant capacity of the sample is expressed as TEAC, which is the concentration of Trolox that would produce the same percentage inhibition as the sample. The TEAC value is calculated using the linear regression equation derived from the Trolox standard curve.

TEAC (μ M) = (% Inhibition of Sample - c) / m

Where:

- % Inhibition of Sample is the percentage inhibition calculated for the test sample.
- c is the y-intercept of the standard curve.
- m is the slope of the standard curve.

Table 2: Example Calculation of TEAC for Test Samples

Sample	Dilution Factor	Absorbance at 734 nm	% Inhibition	Calculated TEAC (µM)
Sample A	10	0.420	40.0	285.7
Sample B	20	0.525	25.0	178.6

Conclusion

The ABTS assay is a reliable and straightforward method for determining the total antioxidant capacity of a wide range of samples. By following this detailed protocol, researchers can obtain reproducible and accurate results. Proper preparation of reagents, adherence to incubation times, and careful data analysis are critical for the successful implementation of this assay.

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- To cite this document: BenchChem. [Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667969#step-by-step-abts-assay-protocol-for-antioxidant-capacity]

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